![molecular formula C31H48F3O3P2RhS- B137095 1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate CAS No. 142184-30-3](/img/structure/B137095.png)
1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Overview
Description
The compound "1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate" is a chiral rhodium complex that has been utilized in asymmetric catalysis, particularly in hydrogenation reactions. This complex is part of a broader class of compounds that include bis(phospholane) ligands known for their efficiency in catalyzing enantioselective transformations .
Synthesis Analysis
The synthesis of related bis(phospholane) ligands involves a practical one-pot procedure starting from enantiomerically pure 1,4-diol cyclic sulfates to produce a series of homochiral 1,2-bis(phospholano)ethanes and 1,2-bis(phospholano)benzenes (DuPHOS) . These ligands are then coordinated to rhodium to form the cationic rhodium complexes that act as catalyst precursors .
Molecular Structure Analysis
The molecular structure of these rhodium complexes is characterized by the coordination of the bis(phospholane) ligands to the rhodium center. The ligands create a chiral environment around the metal center, which is crucial for the enantioselectivity of the catalyzed reactions . The exact structure of the "this compound" is not provided, but it can be inferred that it follows the general structural principles of DuPHOS-rhodium complexes.
Chemical Reactions Analysis
Rhodium complexes bearing bis(phospholane) ligands have been shown to be very efficient in the asymmetric hydrogenation of a broad range of α-(N-acylamino)acrylate substrates . These reactions are highly enantioselective, which is a testament to the effectiveness of the chiral environment provided by the ligands around the rhodium center.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of similar rhodium complexes can be discussed. These complexes are generally soluble in common organic solvents and are stable enough to be isolated and used in catalysis. The chiral bis(phospholane) ligands are known to impart excellent enantioselectivity to the rhodium catalysts, which is a key physical property in the context of asymmetric synthesis .
Scientific Research Applications
Catalytic Activity
1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate is used in the synthesis of cationic rhodium(I) complexes, which have been studied for their catalytic activity in reactions like acetophenone hydrosilylation and dimethyl itaconate hydrogenation. These complexes show promise due to their catalytic efficiency in various reactions (Cadierno et al., 2010).
Hydrogenation Studies
This compound plays a crucial role in the hydrogenation of prochiral olefins. The reaction rate and efficiency are significantly influenced by the presence of diolefin-containing rhodium precatalysts, demonstrating its importance in optimizing reaction conditions (Preetz et al., 2008).
Asymmetric Hydrogenation
The compound is utilized in rhodium-catalyzed asymmetric hydrogenation reactions. Its use in creating chiral C2-symmetric bis(phospholane) ligands has proven effective for producing α-amino acid derivatives with high enantioselectivity, showcasing its potential in asymmetric synthesis (Burk et al., 1993).
Enantioselective Catalysts
Chiral hydroxyl monophosphane and bisphospholanes synthesized from D-mannitol, incorporating this compound, have been used as highly enantioselective catalysts in the asymmetric hydrogenation of functionalized olefins. This application highlights its role in producing compounds with significant enantiomeric excess, beneficial for pharmaceutical applications (Li et al., 2000).
Synthesis of Chiral Ligands
The compound is instrumental in synthesizing chiral ligands for transition metal catalysis. These ligands, in turn, are used in various asymmetric synthesis and catalytic applications, demonstrating the compound's versatility in facilitating the creation of chiral centers in organic molecules (Imamoto et al., 2012).
Mechanism of Action
Target of Action
It is known to be a chiral phosphine ligand , which suggests that it likely interacts with a variety of metal centers in different biochemical contexts.
Mode of Action
This compound is a catalyst used in enantioselective synthesis . It facilitates reactions by lowering the activation energy, enabling the reaction to proceed more efficiently. The chiral nature of the compound allows it to preferentially catalyze the formation of one enantiomer over another, leading to high yield and high enantioselective results .
Biochemical Pathways
For instance, it has been used in the preparation of a key unit B precursor of cryptophycins via Horner-Wadsworth-Emmons reaction and asymmetric hydrogenation . It has also been used in the preparation of constrained phenylalanine analogs via Heck reaction followed by asymmetric hydrogenation and cyclization steps .
Result of Action
The result of the compound’s action is the facilitation of chemical reactions, particularly those that are enantioselective. This leads to the efficient production of desired products with high yield and high enantioselectivity .
Action Environment
The compound is air sensitive and should be stored cold . These environmental factors can influence the compound’s action, efficacy, and stability. The exact influence would depend on the specific reaction conditions and the nature of the other reactants involved.
properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36P2.C8H12.CHF3O3S.Rh/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b;2-1-,8-7-;;/t17-,18-,19-,20-;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPXBCKGQLCHDW-ZCTOJWETSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1P([C@H](CC1)CC)C2=CC=CC=C2P3[C@H](CC[C@@H]3CC)CC.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48F3O3P2RhS- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456812 | |
Record name | 142184-30-3 (name error) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
142184-30-3 | |
Record name | 142184-30-3 (name error) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1Z,5Z)-cycloocta-1,5-diene; (2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethyl-phospholane; rhodium; trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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